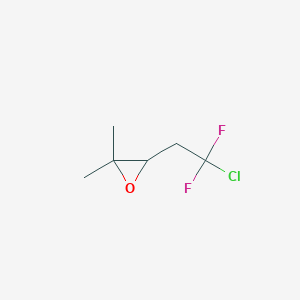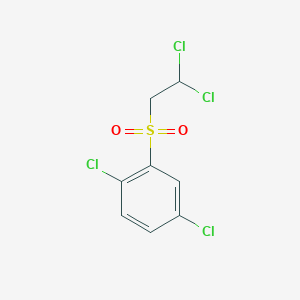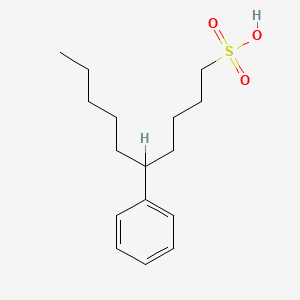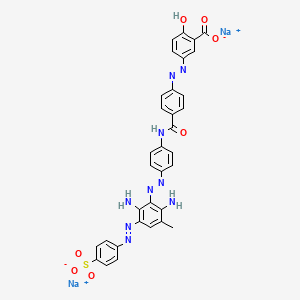
trans-Methyl-ethyl-diazene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-Methyl-ethyl-diazene: is an organic compound with the molecular formula C₃H₈N₂ . It belongs to the class of diazenes, which are characterized by the presence of a nitrogen-nitrogen double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions:
Oxidation of Hydrazine: One traditional method involves the oxidation of hydrazine (N₂H₄) with hydrogen peroxide (H₂O₂) or air. The reaction proceeds as follows: [ \text{N₂H₄ + H₂O₂ → N₂H₂ + 2H₂O} ]
Hydrolysis of Diethyl Azodicarboxylate: Another method involves the hydrolysis of diethyl azodicarboxylate or azodicarbonamide, which yields diimide (HN=NH) as an intermediate.
Industrial Production Methods: Industrial production methods for trans-Methyl-ethyl-diazene typically involve the thermal decomposition of sulfonylhydrazides, such as 2,4,6-triisopropylbenzenesulfonylhydrazide. This method allows for the in-situ generation of the compound, which is then used in various applications .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: trans-Methyl-ethyl-diazene can undergo oxidation reactions, leading to the formation of nitrogen gas (N₂) and other by-products.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: It can participate in substitution reactions, where one of the hydrogen atoms is replaced by another substituent.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide (H₂O₂), air.
Reducing Agents: Various hydride donors.
Catalysts: Carboxylic acids can catalyze the cis-trans isomerization of diazenes.
Major Products:
Oxidation Products: Nitrogen gas (N₂), water (H₂O).
Reduction Products: Hydrazine derivatives.
Substitution Products: Various substituted diazenes.
Aplicaciones Científicas De Investigación
Chemistry:
Hydrogenation Reactions: trans-Methyl-ethyl-diazene is used as a reagent in hydrogenation reactions, where it selectively delivers hydrogen to unsaturated substrates.
Biology:
Biological Studies: The compound is used in studies related to nitrogen metabolism and enzymatic reactions involving nitrogen compounds.
Medicine:
Pharmaceutical Research: this compound derivatives are explored for their potential therapeutic applications, including antiviral and anticancer activities.
Industry:
Mecanismo De Acción
Mechanism: The mechanism of action of trans-Methyl-ethyl-diazene involves the interaction of its nitrogen-nitrogen double bond with various molecular targets. The compound can undergo cis-trans isomerization, which is influenced by factors such as temperature and the presence of catalysts .
Molecular Targets and Pathways:
Nitrogen Metabolism Pathways: The compound interacts with enzymes involved in nitrogen metabolism.
Isomerization Pathways: The cis-trans isomerization involves in-plane inversion and out-of-plane torsion mechanisms.
Comparación Con Compuestos Similares
Diimide (HN=NH): A simpler diazene with similar chemical properties.
Azobenzene: An organic diazene used in various applications, including as a photoresponsive material.
Uniqueness: trans-Methyl-ethyl-diazene is unique due to its specific structural configuration and the presence of both methyl and ethyl groups, which influence its reactivity and applications .
Propiedades
Número CAS |
65444-28-2 |
|---|---|
Fórmula molecular |
C3H8N2 |
Peso molecular |
72.11 g/mol |
Nombre IUPAC |
ethyl(methyl)diazene |
InChI |
InChI=1S/C3H8N2/c1-3-5-4-2/h3H2,1-2H3 |
Clave InChI |
NRRFJODUDVGTJM-UHFFFAOYSA-N |
SMILES canónico |
CCN=NC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


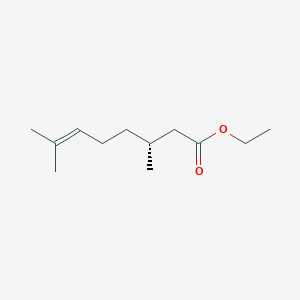
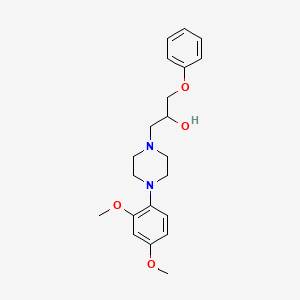
![N-(2-Phenylpropyl)-3-[(2-phenylpropyl)amino]butanamide](/img/structure/B14468428.png)
![6-[(2-Aminophenyl)methyl]-5-bromopyrimidine-2,4(1H,3H)-dione](/img/structure/B14468436.png)
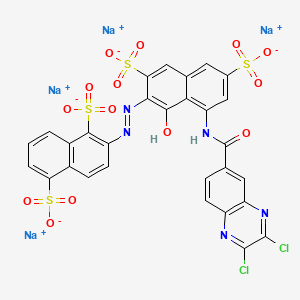
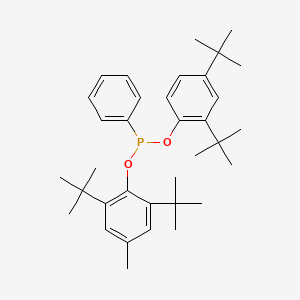

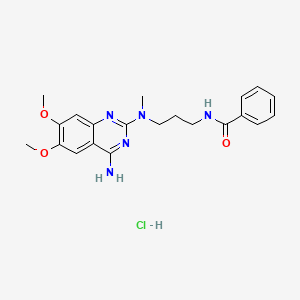
![Cyclotrisiloxane, 2-methyl-2,4,4,6-tetrakis(1-methylpropoxy)-6-[[tris(1-methylpropoxy)silyl]oxy]-](/img/structure/B14468468.png)
![1-[Ethyl(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)amino]propan-2-ol](/img/structure/B14468473.png)
